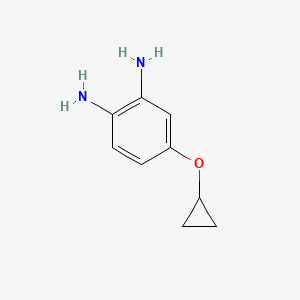

4-Cyclopropoxybenzene-1,2-diamine

Description

Overview of Aromatic 1,2-Diamine Chemistry in Contemporary Organic Synthesis

Aromatic 1,2-diamines, also known as ortho-phenylenediamines, are highly versatile building blocks in modern organic synthesis. Their importance stems from their ability to serve as precursors to a multitude of heterocyclic compounds, which are integral to medicinal chemistry, materials science, and catalysis. The adjacent amino groups provide a reactive site for condensation reactions with various electrophiles, leading to the formation of benzodiazepines, quinoxalines, benzimidazoles, and other fused heterocyclic systems. These scaffolds are prevalent in a vast number of biologically active molecules and functional materials. wikipedia.orgprinceton.edu

The utility of aromatic 1,2-diamines extends to their use as ligands in coordination chemistry and as monomers in the synthesis of high-performance polymers. Their electron-rich nature also makes them valuable in the development of organic electronic materials. Recent advancements in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and direct C-H amination, have further expanded the accessibility and application of substituted aromatic 1,2-diamines. researchgate.netorganic-chemistry.orgrsc.org

Structural Classification and Nomenclature of the Benzene-1,2-diamine Scaffold

The fundamental structure of this class of compounds is benzene-1,2-diamine, a benzene (B151609) ring substituted with two amino (-NH2) groups at the C1 and C2 positions. nist.govnih.govnih.gov The nomenclature of its derivatives follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). Substituents on the benzene ring are numbered to give the lowest possible locants to the principal functional groups, which in this case are the amino groups.

For instance, in 4-Cyclopropoxybenzene-1,2-diamine, the benzene ring is substituted with a cyclopropoxy group at the 4-position, and the two amino groups are at the 1- and 2-positions. The parent compound, benzene-1,2-diamine, is also commonly known by its trivial name, o-phenylenediamine (B120857). wikipedia.orgnih.gov

Below is a table detailing the key identifiers for the parent compound, Benzene-1,2-diamine:

| Identifier | Value |

| IUPAC Name | benzene-1,2-diamine |

| CAS Number | 95-54-5 |

| Molecular Formula | C6H8N2 |

| Molar Mass | 108.14 g/mol |

| InChI | InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2 |

| InChIKey | GEYOCULIXLDCMW-UHFFFAOYSA-N |

Positioning of this compound within the Aromatic 1,2-Diamine Landscape

This compound is a substituted derivative of benzene-1,2-diamine, distinguished by the presence of a cyclopropoxy group (-O-c-C3H5) at the 4-position of the aromatic ring. This structural modification places it within a category of aromatic diamines with unique electronic and steric properties. The cyclopropyl (B3062369) group, with its strained three-membered ring, can exhibit electronic properties that are distinct from other alkyl or alkoxy substituents.

The synthesis of such substituted diamines often involves a multi-step process. A common synthetic route starts with a suitably substituted nitroaniline. For example, a precursor like 4-substituted-2-nitroaniline can be prepared and then the nitro group is reduced to an amine to yield the desired 1,2-diamine. mdpi.comchemicalbook.comprepchem.comgoogle.comchemicalbook.compatsnap.com The reduction of the nitro group is a critical step and can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media. wikipedia.orgreddit.comorganic-chemistry.orgmasterorganicchemistry.com

Research Significance and Potential Academic Impact of this compound

The academic and research interest in this compound lies in its potential to serve as a building block for new chemical entities with unique properties. The cyclopropyl moiety is a known bioisostere for other groups in medicinal chemistry and can impart favorable pharmacokinetic properties to a molecule. Its incorporation into the benzene-1,2-diamine scaffold opens up possibilities for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other pharmacologically active compounds. mdpi.commdpi.com

Furthermore, the unique electronic nature of the cyclopropoxy group can be exploited in the design of new organic materials. For instance, polymers or dyes derived from this diamine could exhibit interesting photophysical or electronic properties. The study of the synthesis and reactivity of this compound and its derivatives contributes to the broader field of organic chemistry by expanding the toolbox of available building blocks for complex molecule synthesis. mdpi.comresearchgate.netresearchgate.net

Below is a table summarizing the properties of this compound:

| Property | Value |

| IUPAC Name | 4-cyclopropylbenzene-1,2-diamine |

| CAS Number | 1116601-71-8 |

| Molecular Formula | C9H12N2 |

| Molecular Weight | 148.21 g/mol |

| InChI | 1S/C9H12N2/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,10-11H2 |

| InChIKey | GPQQONRBFSTDGZ-UHFFFAOYSA-N |

| Physical Form | Grey Solid |

| Purity | 96% |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

4-cyclopropyloxybenzene-1,2-diamine |

InChI |

InChI=1S/C9H12N2O/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2,10-11H2 |

InChI Key |

SOMOHFMZUXXATP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(C=C2)N)N |

Origin of Product |

United States |

Reactivity and Derivatization of 4 Cyclopropoxybenzene 1,2 Diamine

Fundamental Amine Reactivity in the 4-Cyclopropoxybenzene-1,2-diamine System

Nucleophilic Attack Mechanisms of Amino Groups

The defining characteristic of the amino groups in this compound is the lone pair of electrons on each nitrogen atom, which makes them effective nucleophiles. A nucleophilic attack involves the donation of this electron pair to an electrophilic center, forming a new covalent bond. In this molecule, the nucleophilicity is significantly enhanced by the electronic nature of the benzene (B151609) ring system.

Both the amino groups and the cyclopropoxy group are electron-donating, enriching the aromatic ring with electron density through resonance. This increased electron density is partially shared with the amino groups, augmenting their ability to act as nucleophiles compared to an unsubstituted aniline (B41778). Consequently, they readily react with a variety of electrophiles. Common reactions involving the nucleophilic character of o-phenylenediamines include acylation, alkylation, and sulfonation. mdpi.com For instance, in the presence of an acyl chloride or anhydride, the amino group can attack the electrophilic carbonyl carbon, leading to the formation of an amide. Similarly, reaction with alkyl halides can result in the formation of secondary or tertiary amines.

The general mechanism for a nucleophilic attack by one of the amino groups on an electrophile (E⁺) proceeds via the donation of the nitrogen's lone pair to the electrophile, forming a positively charged intermediate, which is then neutralized by the loss of a proton.

Aromatic Reactivity Patterns

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating substituents: two amino groups and one cyclopropoxy group. studymind.co.uk These groups increase the rate of reaction compared to unsubstituted benzene by stabilizing the carbocation intermediate (the benzenonium ion) formed during the substitution process. ma.edumsu.edu

The position of an incoming electrophile is determined by the cumulative directing effects of the existing substituents.

Amino Group at C1: Strongly activating and ortho-, para-directing. It directs incoming electrophiles to positions 2, 4, and 6.

Amino Group at C2: Strongly activating and ortho-, para-directing. It directs incoming electrophiles to positions 1, 3, and 5.

Cyclopropoxy Group at C4: Strongly activating and ortho-, para-directing. It directs incoming electrophiles to positions 3, 5, and 1.

The combined influence of these groups creates a distinct pattern of reactivity on the available positions of the ring (C3, C5, C6).

| Position | Directing Influence | Predicted Reactivity |

| C3 | Ortho to -NH₂ (at C2) and Ortho to -OC₃H₅ (at C4) | Highly Activated |

| C5 | Para to -NH₂ (at C2) and Ortho to -OC₃H₅ (at C4) | Highly Activated |

| C6 | Ortho to -NH₂ (at C1) and Meta to -OC₃H₅ (at C4) | Activated |

The directing effects of the substituents are reinforcing for positions 3 and 5, making them the most nucleophilic and thus the most likely sites for electrophilic attack. msu.edu The strong activation from multiple groups means that reactions such as halogenation or nitration may proceed under milder conditions than those required for benzene and may even lead to multiple substitutions if not carefully controlled. studymind.co.uk

Formation of Heterocyclic Compounds from this compound

The ortho-disposition of the two amino groups in this compound makes it an exceptionally valuable precursor for the synthesis of various fused nitrogen-containing heterocyclic compounds. These reactions typically proceed via condensation mechanisms where the two adjacent nucleophilic amine centers react with a substrate containing two electrophilic centers, resulting in cyclization.

Synthesis of Nitrogen-Containing Heterocycles

The reaction of o-phenylenediamines with aldehydes or ketones is a fundamental method for the synthesis of benzimidazoles, a class of heterocycles with significant importance. In this reaction, one molecule of the diamine condenses with one molecule of the carbonyl compound.

| Reactant 1 | Reactant 2 (Carbonyl) | Product Class |

| This compound | Aldehyde (R-CHO) | 2-Alkyl/Aryl-5-cyclopropoxy-1H-benzimidazole |

| This compound | Ketone (R-CO-R') | 2,2-Dialkyl/Aryl-5-cyclopropoxy-2,3-dihydro-1H-benzimidazole |

A characteristic and widely used reaction of o-phenylenediamines is their cyclocondensation with α-dicarbonyl (1,2-dicarbonyl) compounds to produce quinoxalines. researchgate.net Quinoxalines are bicyclic heterocycles containing a benzene ring fused to a pyrazine ring.

This reaction is a straightforward and efficient one-pot synthesis. researchgate.net The mechanism involves a double condensation, where each amino group of this compound reacts with one of the carbonyl groups of the 1,2-diketone. This forms two imine bonds, and the subsequent elimination of two molecules of water directly yields the stable, aromatic quinoxaline (B1680401) ring system. jlu.edu.cn The reaction is versatile and can be performed with various substituted 1,2-diketones, leading to a diverse library of quinoxaline derivatives with the cyclopropoxy substituent on the benzene ring.

| Reactant 1 | Reactant 2 (1,2-Diketone) | Product Class |

| This compound | Benzil (Ph-CO-CO-Ph) | 6-Cyclopropoxy-2,3-diphenylquinoxaline |

| This compound | 2,3-Butanedione (CH₃-CO-CO-CH₃) | 6-Cyclopropoxy-2,3-dimethylquinoxaline |

| This compound | Glyoxal (CHO-CHO) | 6-Cyclopropoxyquinoxaline |

This compound serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds due to the reactive nature of its adjacent amino groups. These functionalities readily undergo condensation and cyclization reactions with a range of reagents to form fused ring systems. The following sections detail specific transformations of this diamine into various heterocyclic scaffolds.

Synthesis of Nitrogen-Containing Heterocycles

The dual nucleophilicity of the ortho-diamino moiety in this compound is pivotal for the construction of numerous nitrogen-based heterocyclic rings.

The reaction of 1,2-diamines with carboxylic acids is a fundamental method for the synthesis of benzimidazoles. nih.govresearchgate.net This condensation reaction typically proceeds by heating the reactants, often in the presence of an acid catalyst, to facilitate the cyclization and dehydration steps. jchemrev.com For this compound, this reaction would yield 5-cyclopropoxy-2-substituted-1H-benzimidazoles. The substituent at the 2-position of the benzimidazole (B57391) ring is determined by the R-group of the carboxylic acid used.

A variety of catalysts can be employed to promote this transformation under milder conditions, including mineral acids, boric acid, and various metal catalysts. organic-chemistry.org Microwave-assisted synthesis has also been shown to accelerate the reaction, leading to higher yields in shorter reaction times. jchemrev.com A metal-free approach involves reacting the aromatic diamine and carboxylic acid in electrostatically charged microdroplets, which has been shown to accelerate the synthesis significantly. nih.gov

Table 1: Synthesis of Benzimidazole Derivatives from this compound and Carboxylic Acids

| Carboxylic Acid (R-COOH) | Resulting Benzimidazole | Reaction Conditions |

|---|---|---|

| Formic Acid | 5-Cyclopropoxy-1H-benzimidazole | Heat, Acid Catalyst |

| Acetic Acid | 2-Methyl-5-cyclopropoxy-1H-benzimidazole | Heat, Acid Catalyst |

Quinoxalines are synthesized by the condensation of o-phenylenediamines with α-dicarbonyl compounds. sapub.orgnih.govsid.ir This reaction is often carried out in a suitable solvent like ethanol (B145695) or acetic acid and can be catalyzed by acids. nih.gov The reaction of this compound with a 1,2-dicarbonyl compound, such as glyoxal or biacetyl, would yield the corresponding 6-cyclopropoxyquinoxaline derivative.

Pyrrolo[1,2-a]quinoxalines represent a more complex heterocyclic system that can also be synthesized from o-phenylenediamines. nih.govbeilstein-journals.orgresearchgate.net One common approach involves a multi-step synthesis, often in a one-pot manner, reacting the diamine with an α-haloketone and a compound containing an active methylene (B1212753) group. nih.gov These compounds are of interest due to their potential biological activities. nih.gov

Table 2: Synthesis of Quinoxaline Derivatives from this compound

| 1,2-Dicarbonyl Compound | Resulting Quinoxaline |

|---|---|

| Glyoxal | 6-Cyclopropoxyquinoxaline |

| 2,3-Butanedione (Biacetyl) | 2,3-Dimethyl-6-cyclopropoxyquinoxaline |

Benzotriazoles are readily prepared from o-phenylenediamines through diazotization followed by intramolecular cyclization. researchgate.netstackexchange.com This reaction involves treating the diamine with a source of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid, at low temperatures. stackexchange.com The initially formed diazonium salt then undergoes spontaneous ring closure to yield the stable benzotriazole ring system. Applying this to this compound would produce 5-cyclopropoxy-1H-benzotriazole. The reaction is generally high-yielding and proceeds under mild conditions. researchgate.net This transformation is typically irreversible under normal conditions. stackexchange.com

Reaction Scheme for the Synthesis of 5-Cyclopropoxy-1H-benzotriazole

Synthesis of Oxygen-Containing Heterocycles (e.g., Quinoxalinedione)

Aryl-1,2-diamines are key precursors for the synthesis of quinoxalines and their derivatives through condensation reactions with 1,2-dicarbonyl compounds. sid.ir A prominent example of an oxygen-containing heterocycle derived from this compound is the corresponding quinoxalinedione. The synthesis is typically achieved through the cyclocondensation of the diamine with oxalic acid or its derivatives, such as diethyl oxalate. This reaction proceeds via the formation of two amide bonds followed by intramolecular cyclization and dehydration to yield the stable heterocyclic system. sapub.org

The reaction is generally performed under reflux in a suitable solvent like ethanol. The resulting 7-cyclopropoxyquinoxaline-2,3-dione is a valuable intermediate for further chemical elaboration, particularly in the development of pharmaceutical agents and functional materials. The general methodology for this synthesis is well-established for various substituted ortho-phenylenediamines. sid.irresearchgate.net

Table 1: Illustrative Synthesis of 7-Cyclopropoxyquinoxaline-2,3-dione

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

|---|---|---|---|

|  Diethyl oxalate

Diethyl oxalate

| Ethanol, Reflux |  7-Cyclopropoxyquinoxaline-2,3-dione

7-Cyclopropoxyquinoxaline-2,3-dione

|

Preparation of Schiff Bases and Related Ligands

The reaction of the vicinal diamino groups of this compound with carbonyl compounds provides a straightforward route to the formation of Schiff bases (imines). These compounds are characterized by the presence of a carbon-nitrogen double bond (azomethine group) and are pivotal in coordination chemistry and organic synthesis. The diamine can react with one or two equivalents of an aldehyde or ketone to form mono- or di-imine products, respectively.

Condensation with Aldehydes and Ketones

The condensation reaction between this compound and various aldehydes or ketones is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. mdpi.com The reaction can be controlled to selectively form the mono-condensed product or the fully condensed di-imine by adjusting the stoichiometry of the reactants. These Schiff bases are important intermediates for synthesizing more complex heterocyclic systems, such as benzimidazoles. uit.nonih.gov

Table 2: Representative Condensation Reactions

| Diamine | Carbonyl Compound | Molar Ratio (Diamine:Carbonyl) | Product Type |

|---|---|---|---|

|  Benzaldehyde

Benzaldehyde

| 1:2 |  Di-imine Schiff Base

Di-imine Schiff Base

|

this compound

this compound

|  Acetone

Acetone

| 1:1 |  Mono-imine Schiff Base

Mono-imine Schiff Base

|

Synthesis of Salen-Type Ligands

Salen-type ligands are a specific class of tetradentate Schiff bases that are highly valued in coordination chemistry for their ability to form stable complexes with a wide range of metal ions. wikipedia.org These ligands are synthesized by the condensation of a diamine with two equivalents of salicylaldehyde (B1680747) or its derivatives. taylorandfrancis.com The reaction of this compound with two equivalents of salicylaldehyde yields a salophen-type ligand (a subclass of Salen ligands derived from o-phenylenediamine). nih.gov The synthesis is typically a one-pot procedure conducted in a solvent such as refluxing ethanol. taylorandfrancis.com The resulting ligand possesses two nitrogen and two oxygen donor atoms (N₂O₂), which can coordinate to a metal center in a square-planar or related geometry. researchgate.net

Table 3: Synthesis of a Salophen-Type Ligand

| Reactant 1 | Reactant 2 (2 equiv.) | Typical Conditions | Product |

|---|---|---|---|

|  Salicylaldehyde

Salicylaldehyde

| Ethanol, Reflux, 2-4 h |  Salophen-type Ligand

Salophen-type Ligand

|

Chiral 1,2-Diamine Ligands in Asymmetric Synthesis

Chiral 1,2-diamines and their derivatives are considered "privileged ligands" in the field of asymmetric catalysis. nih.gov When complexed with transition metals, they can create a chiral environment that directs the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. semanticscholar.org While this compound is itself an achiral molecule, it serves as a valuable scaffold for the synthesis of more complex chiral ligands.

For instance, chiral auxiliaries can be attached to the diamine backbone, or the diamine can be incorporated into larger, inherently chiral molecular frameworks. The electronic nature of the cyclopropoxy substituent—being electron-donating—can influence the electronic properties of the resulting metal-ligand complex, which in turn can modulate its catalytic activity and enantioselectivity in reactions such as asymmetric hydrogenations, allylic alkylations, and epoxidations. nih.govnih.gov The development of nonsymmetrical P,N-ligands and other heterobidentate ligands has become an important strategy in modern asymmetric catalysis. nih.gov

Functional Group Interconversions on this compound Derivatives

Beyond the direct reactions of the amino groups, derivatives of this compound can undergo a variety of functional group interconversions. These transformations allow for the modification of other parts of the molecule, enabling the synthesis of a diverse range of compounds from a common intermediate. Such strategies are fundamental in synthetic organic chemistry for creating molecular diversity and accessing complex target structures.

Transformations of Nitro Groups to Other Functionalities (e.g., Sandmeyer Reaction)

The Sandmeyer reaction is a powerful method for replacing a primary aromatic amino group with a wide range of substituents, including halides, cyano, and hydroxyl groups. wikipedia.orgallen.in The reaction proceeds via the formation of an intermediate aryl diazonium salt, which is then treated with a copper(I) salt catalyst. lscollege.ac.in

While direct application to this compound would be complicated due to the presence of two amino groups, the Sandmeyer reaction is highly relevant for its precursors and derivatives. For example, a common synthetic route to the diamine involves the reduction of a nitro-amino precursor, such as 4-cyclopropoxy-2-nitroaniline (B12101466). Before the reduction of the nitro group, the existing primary amino group on this precursor could be transformed via a Sandmeyer reaction. This allows for the introduction of various functional groups onto the aromatic ring. nih.gov Alternatively, if one of the amino groups in the diamine is selectively protected or incorporated into a heterocycle (like a quinoxaline), the remaining free amino group can then be subjected to diazotization and a subsequent Sandmeyer reaction. mnstate.edu This sequence provides a versatile route to functionalized derivatives that would be difficult to prepare by other means. wikipedia.org

Table 4: Hypothetical Sandmeyer Reaction Sequence on a Precursor

| Substrate | Step 1: Diazotization | Step 2: Sandmeyer Reaction | Product |

|---|---|---|---|

| NaNO₂, HCl 0-5 °C | CuBr |  1-Bromo-4-cyclopropoxy-2-nitrobenzene

1-Bromo-4-cyclopropoxy-2-nitrobenzene

|

4-Cyclopropoxy-2-nitroaniline

4-Cyclopropoxy-2-nitroaniline

| NaNO₂, HCl 0-5 °C | CuCN |  5-Cyclopropoxy-2-nitrobenzonitrile

5-Cyclopropoxy-2-nitrobenzonitrile

|

Alkylation and Arylation of Amine Moieties

The chemical reactivity of this compound is significantly influenced by its two primary amine moieties. These nucleophilic groups are prime sites for the formation of new carbon-nitrogen (C-N) bonds through alkylation and arylation reactions. Such modifications are fundamental in synthetic organic chemistry for creating more complex molecules with potential applications in pharmaceuticals and materials science. The possibility of selective mono- or di-substitution at the N1 and N2 positions allows for precise molecular tailoring.

Alkylation of Amine Moieties

N-alkylation introduces an alkyl group onto one or both nitrogen atoms of the diamine. This transformation can be achieved through several synthetic methods, most commonly via nucleophilic substitution with alkyl halides or through reductive amination.

In a typical nucleophilic substitution reaction, the amine acts as a nucleophile, attacking an alkyl halide (e.g., an alkyl iodide or bromide) to displace the halide and form a new C-N bond. The reaction's outcome, whether it yields mono-alkylated, di-alkylated, or a mixture of products, can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

Reductive amination represents another robust strategy, particularly for introducing methyl groups. This method involves the reaction of the diamine with an aldehyde or ketone, such as formaldehyde, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-alkylated amine. For instance, the reductive alkylation of benzene-1,2-diamine derivatives using formaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) is an effective method for preparing N,N-dimethylamino compounds mdpi.com.

Table 1: Representative Conditions for N-Alkylation of Aromatic Amines

| Reaction Type | Alkylating Agent | Catalyst/Reducing Agent | Solvent | Typical Conditions | Ref |

| Reductive Alkylation | Formaldehyde (aq.) | NaCNBH₃ | Acetonitrile | Room Temperature | mdpi.com |

| Nucleophilic Substitution | Alkyl Halide (e.g., Iodomethane) | Base (e.g., K₂CO₃) | DMF | Varies (RT to elevated temp.) | mdpi.com |

Arylation of Amine Moieties

The introduction of an aryl group onto the amine moieties, known as N-arylation, is a cornerstone of modern cross-coupling chemistry. These reactions are pivotal for synthesizing triarylamines and other complex aromatic structures. The primary methods for achieving N-arylation of compounds like this compound are transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. libretexts.orgwikipedia.org This method allows for the coupling of amines with aryl halides or pseudohalides (like triflates) under relatively mild conditions. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and modulates its reactivity. youtube.comrug.nl Bulky, electron-rich phosphine ligands are often employed to enhance reaction efficiency and expand the substrate scope. youtube.com

Ullmann Condensation

The Ullmann condensation, or Ullmann-type reaction, is a classical copper-catalyzed method for N-arylation. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 210 °C) and polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org However, modern advancements have led to the development of improved catalyst systems using soluble copper salts and various ligands, such as diamines and phenanthrolines, which allow the reaction to proceed under milder conditions. wikipedia.orgtcichemicals.com The Goldberg reaction is a specific variation of the Ullmann condensation that involves the coupling of an aniline with an aryl halide. wikipedia.org While often requiring higher temperatures than palladium-catalyzed methods, copper-catalyzed arylations remain a valuable and cost-effective alternative. wikipedia.orgtcichemicals.com

Table 2: Comparison of Major N-Arylation Methodologies

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation / Goldberg Reaction |

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu powder) |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Diamines, Phenanthrolines |

| Reaction Conditions | Generally milder temperatures | Traditionally high temperatures, though modern methods are milder |

| Substrate Scope | Very broad; includes aryl chlorides, bromides, iodides, and triflates | Traditionally required activated aryl halides (iodides > bromides) |

| Functional Group Tolerance | Generally high | Can be limited by high temperatures in traditional methods |

| References | wikipedia.orgrug.nl | wikipedia.orgtcichemicals.com |

Detailed research into the N-arylation of aniline derivatives demonstrates the utility of these methods. For example, the use of anionic N¹,N²-diarylbenzene-1,2-diamine ligands has been shown to promote the copper-catalyzed amination of aryl bromides even at room temperature by increasing the electron density on the copper center, thereby facilitating the oxidative addition step. organic-chemistry.org Similarly, the development of various generations of catalyst systems for the Buchwald-Hartwig reaction has expanded its applicability to virtually any amine with a wide array of aryl coupling partners. wikipedia.org

Applications in Advanced Organic Synthesis and Materials Science

Role of 4-Cyclopropoxybenzene-1,2-diamine as a Versatile Intermediate in Complex Molecule Construction

The primary utility of this compound lies in its role as a versatile synthon, or building block, for constructing complex molecular architectures, particularly heterocyclic compounds. The ortho-diamine functionality is highly reactive and serves as a handle for introducing a wide range of molecular diversity.

The two adjacent amine groups can readily undergo condensation reactions with various electrophilic partners containing two reactive centers. This dual reactivity allows for the formation of five, six, or seven-membered heterocyclic rings fused to the benzene (B151609) core. Common reaction partners include 1,2-dicarbonyl compounds (like α-diketones and α-keto esters), 1,3-dielectrophiles, carboxylic acids and their derivatives, and phosgene (B1210022) equivalents.

These reactions lead to the synthesis of important classes of heterocycles, as illustrated in the table below.

| Reagent Type | Resulting Heterocycle | Significance |

| α-Diketones | Quinoxalines | Core structures in pharmaceuticals, dyes, and organic electronics. |

| Carboxylic Acids/Derivatives | Benzimidazoles | Privileged scaffolds in medicinal chemistry with a wide range of biological activities. |

| Phosgene/Equivalents | Benzimidazolones | Important motifs in drug discovery and materials science. |

| Carbon Disulfide | Benzimidazolethiones | Used in the synthesis of vulcanization accelerators and as corrosion inhibitors. |

The cyclopropoxy group on the benzene ring is a key feature that distinguishes this diamine. This small, strained ring can enhance the metabolic stability of resulting drug candidates, improve their binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity and solubility. Its incorporation into complex molecules is a modern strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.

Building Block for Multifunctional Scaffolds

A scaffold in chemistry provides the core structure to which various functional groups can be attached. mdpi.com this compound is an excellent example of a building block for creating multifunctional scaffolds. enamine.netenamine.net Its inherent structure contains three distinct points for modification: the two nucleophilic amine groups and the aromatic ring which can undergo electrophilic substitution, although the activating amino groups direct this reactivity.

Precursor for Advanced Materials

The reactivity of this compound makes it a suitable monomer for the synthesis of specialized polymers and a ligand for creating coordination complexes.

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers like polyamides and polyimides. These materials are known for their exceptional thermal stability, chemical resistance, and mechanical strength. While specific data on polymers derived solely from this compound is limited, its structural analogy to other aromatic diamines, such as benzene-1,2-diamine (o-phenylenediamine), suggests its potential in this area. nbinno.com

The general reaction involves the polycondensation of the diamine with a diacyl chloride or a dianhydride. The incorporation of the cyclopropoxy group into the polymer backbone could impart unique properties, such as altered solubility, modified thermal characteristics, and different interfacial properties compared to polymers made from simpler diamines.

The two nitrogen atoms of this compound, with their available lone pairs of electrons, can act as a bidentate ligand, meaning they can bind to a single metal center at two points. nsu.rulibretexts.org This chelation results in the formation of a stable five-membered ring that includes the metal ion. Such ligands are crucial in coordination chemistry for creating metal complexes with specific geometries and electronic properties. uci.edu

These complexes can have applications in:

Catalysis: Metal complexes derived from diamine ligands can serve as catalysts for various organic transformations, including hydrogenation and oxidation reactions.

Materials Science: The formation of coordination polymers or metal-organic frameworks (MOFs) is a possibility. researchgate.net These materials have potential uses in gas storage, separation, and sensing. The cyclopropoxy group could influence the packing of these structures and the porosity of the resulting materials.

The table below summarizes the coordination characteristics of this diamine as a ligand.

| Feature | Description |

| Type | Bidentate, Chelating Ligand |

| Donor Atoms | Two Nitrogen Atoms |

| Resulting Chelate Ring Size | 5-membered |

| Potential Metal Partners | Transition metals (e.g., Co, Ni, Cu, Pd, Pt, Rh) |

| Potential Applications | Homogeneous Catalysis, Metal-Organic Frameworks, Coordination Polymers |

Contributions to Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. organic-chemistry.orgresearchgate.net While this compound is an achiral molecule itself, it can serve as a crucial precursor for the synthesis of chiral ligands and organocatalysts.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. nih.govnih.gov Chiral diamines are a cornerstone of many powerful organocatalytic systems. mdpi.com The typical strategy involves reacting a diamine with a chiral entity to create a bifunctional catalyst capable of activating substrates through non-covalent interactions like hydrogen bonding. mdpi.comyoutube.com

For example, 1,2-diamines can be converted into chiral bis(benzimidazoles) or other complex structures that can act as ligands in asymmetric metal catalysis or as direct organocatalysts. The synthesis of organocatalysts derived from a 1,2-benzenediamine scaffold has been demonstrated to be effective in reactions like the Michael addition, albeit with varying success in enantioselectivity. mdpi.com The presence of the cyclopropoxy group in this compound offers a point of modification that could be used to fine-tune the steric and electronic properties of a resulting catalyst, potentially influencing its activity and stereoselectivity in asymmetric transformations. rsc.org

Ligand Design for Transition Metal-Catalyzed Transformations

The 1,2-diamine moiety of this compound provides a robust bidentate chelation site for a wide array of transition metals. The presence of the cyclopropoxy group at the 4-position is anticipated to modulate the electronic properties of the ligand system through its electron-donating character, potentially influencing the reactivity of the coordinated metal center.

Research into analogous o-phenylenediamine (B120857) derivatives has demonstrated their utility in forming Schiff base ligands, which are readily synthesized through condensation with aldehydes or ketones. These Schiff base ligands, featuring imine functionalities, can then be used to prepare a variety of transition metal complexes. For instance, Schiff base complexes of metals such as copper, nickel, cobalt, and zinc have been synthesized and investigated for their catalytic prowess in oxidation and reduction reactions.

While direct studies on this compound are not extensively documented in the public domain, the established chemistry of related compounds provides a strong basis for its potential applications. The general synthetic route to Schiff base ligands and their subsequent metal complexes is a well-trodden path in coordination chemistry.

Synthesis of Schiff Base Ligands and Metal Complexes:

The typical synthesis of a Schiff base ligand from a diamine involves the reaction with two equivalents of an aldehyde or ketone, often under reflux in an alcoholic solvent. This reaction forms a tetradentate ligand with a [N,N,O,O] donor set if a salicylaldehyde (B1680747) derivative is used, for example.

The subsequent formation of a metal complex is generally achieved by reacting the Schiff base ligand with a metal salt, such as a halide or acetate (B1210297) salt of the desired transition metal. The resulting complexes can then be characterized by various spectroscopic and analytical techniques to confirm their structure and properties.

The catalytic activity of such complexes is highly dependent on the nature of the metal center, the coordination geometry, and the electronic and steric environment imposed by the ligand. For example, copper-catalyzed cross-coupling reactions are significantly influenced by the diamine ligand employed. nih.gov Similarly, chiral diamines are fundamental in asymmetric synthesis for creating enantiomerically enriched products. researchgate.netsigmaaldrich.com The specific impact of the 4-cyclopropoxy substituent on these catalytic parameters remains an area ripe for exploration.

Potential Catalytic Applications:

Based on the reactivity of analogous systems, transition metal complexes of ligands derived from this compound could be anticipated to find utility in a range of catalytic transformations, including:

Cross-Coupling Reactions: The electron-donating nature of the cyclopropoxy group could enhance the catalytic activity of palladium or copper complexes in Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type cross-coupling reactions. nih.govtcichemicals.com

Asymmetric Catalysis: Chiral ligands derived from this compound could be developed for asymmetric synthesis, where the cyclopropoxy group might influence enantioselectivity. researchgate.netsigmaaldrich.comchemrxiv.org

Oxidation and Reduction Reactions: The redox properties of the metal center, modulated by the ligand, are crucial for catalytic oxidation and reduction processes.

The table below outlines representative examples of transition metal complexes formed with ligands derived from substituted o-phenylenediamines, highlighting the types of transformations they catalyze. This provides a framework for the expected applications of this compound-derived ligands.

| Ligand Derivative | Transition Metal | Catalytic Transformation |

| Schiff base of o-phenylenediamine and salicylaldehyde | Copper(II) | Oxidation of phenols |

| Chiral diamine derivative | Nickel(II) | Asymmetric cross-coupling |

| N,N'-bis(salicylidene)-o-phenylenediamine | Cobalt(II) | Reduction of nitroarenes |

| Substituted benzene-1,2-diamine | Palladium(II) | Suzuki-Miyaura cross-coupling |

Further research is necessary to synthesize and characterize transition metal complexes of ligands derived from this compound and to evaluate their performance in various catalytic reactions. Such studies would elucidate the specific influence of the cyclopropoxy group and potentially lead to the development of novel and highly effective catalysts for organic synthesis and materials science.

Theoretical and Computational Investigations of 4 Cyclopropoxybenzene 1,2 Diamine and Its Derivatives

Quantum Chemical Studies

Quantum chemical studies are instrumental in predicting and understanding the behavior of molecules at the electronic level. These computational methods allow for the calculation of various molecular properties, offering insights that complement and sometimes precede experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.com The fundamental principle of DFT is that the energy of a system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wave function. mdpi.com

A primary application of DFT is the optimization of molecular geometry to determine the most stable three-dimensional arrangement of atoms. This process involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For a molecule like 4-Cyclopropoxybenzene-1,2-diamine, DFT calculations would be expected to detail the planarity of the benzene (B151609) ring, the orientation of the cyclopropoxy and diamine substituents, and the specific lengths of the C-C, C-N, C-O, and N-H bonds. However, no specific studies containing these data for the target molecule have been identified.

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. nih.govresearchgate.net Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. nih.gov For this compound, this analysis would predict the characteristic frequencies for N-H stretching of the amine groups, C-O-C stretching of the ether linkage, and various vibrations of the benzene and cyclopropane (B1198618) rings. Such theoretical spectra are invaluable for interpreting experimental spectroscopic data. mdpi.comnih.gov Unfortunately, no published vibrational analysis for this specific compound could be located.

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of a quantum chemical calculation. nih.govnih.gov It partitions the total electron density among the constituent atoms, providing a simplified picture of the charge distribution. This information is useful for understanding a molecule's reactivity, intermolecular interactions, and electrostatic potential. A Mulliken analysis for this compound would assign charge values to each atom, likely indicating negative charges on the electronegative nitrogen and oxygen atoms and a corresponding distribution of positive charges on the carbon and hydrogen atoms. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. nih.gov

Table 1: Hypothetical Mulliken Atomic Charges for this compound (Note: This table is for illustrative purposes only, as no published data is available. Actual values would be obtained from a specific DFT calculation.)

| Atom | Hypothetical Charge (e) |

|---|---|

| C1 (Aromatic) | -0.15 |

| C2 (Aromatic) | -0.10 |

| C3 (Aromatic) | -0.05 |

| C4 (Aromatic) | +0.10 |

| C5 (Aromatic) | -0.12 |

| C6 (Aromatic) | -0.11 |

| N (Amine 1) | -0.85 |

| N (Amine 2) | -0.86 |

| O (Ether) | -0.60 |

| C (Cyclopropyl) | +0.05 |

| H (Amine) | +0.40 |

| H (Aromatic) | +0.15 |

| H (Cyclopropyl) | +0.10 |

Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of bonding and electronic structure than canonical molecular orbitals. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonding and antibonding orbitals. A key feature of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions, representing charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO, are indicative of hyperconjugative and resonance effects that contribute to molecular stability. For this compound, NBO analysis would reveal the nature of the lone pairs on the nitrogen and oxygen atoms and quantify stabilizing interactions, such as delocalization from these lone pairs into the antibonding orbitals of the benzene ring.

Table 2: Hypothetical NBO Analysis - Donor-Acceptor Interactions for this compound (Note: This table is for illustrative purposes only, as no published data is available. E(2) represents the stabilization energy.)

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | π* (C5-C6) | 15.2 |

| LP (N2) | π* (C3-C4) | 14.8 |

| LP (O) | σ* (C1-C_cyclopropyl) | 5.5 |

| π (C3-C4) | π* (C5-C6) | 20.1 |

| π (C5-C6) | π* (C1-C2) | 18.9 |

Table 3: Hypothetical Frontier Orbital Energies for this compound (Note: This table is for illustrative purposes only, as no published data is available. Values would be obtained from a specific DFT calculation.)

| Parameter | Hypothetical Energy (eV) |

|---|---|

| HOMO Energy | -5.10 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 4.85 |

Thermochemical Properties (e.g., Heats of Formation)

No published studies were found that report the calculated thermochemical properties, such as the heat of formation, for this compound. Such data, typically obtained through quantum chemical calculations, is fundamental for understanding the stability and energy content of a molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

There is no available literature detailing the use of Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic properties of this compound. This type of analysis is crucial for predicting a molecule's UV-Vis absorption spectrum, understanding its excited states, and evaluating its potential in applications related to photochemistry and materials science. While TD-DFT studies have been performed on other o-phenylenediamine (B120857) derivatives, the specific electronic transitions and properties of the cyclopropoxy-substituted variant have not been documented.

Mechanistic Investigations through Computational Modeling

Reaction Pathway Elucidation5.2.2. Transition State Analysis

A search for computational modeling of reaction mechanisms involving this compound, including the elucidation of reaction pathways and the analysis of transition states, yielded no specific results. This type of research is vital for understanding how the molecule participates in chemical reactions, such as the formation of benzimidazoles, and for optimizing reaction conditions. While the reactivity of o-phenylenediamines is generally well-studied, computational details for this specific compound are absent from the literature.

Conformational Analysis and Stereochemical Considerations

No dedicated conformational analysis or stereochemical investigation of this compound using computational methods has been reported. Such studies are important for understanding the three-dimensional structure of the molecule, the rotational barriers of its substituent groups (like the cyclopropoxy group), and how its shape influences its properties and interactions.

Molecular Docking and Simulation Studies (for ligand binding to target proteins)

While this compound is a precursor to benzimidazoles, a class of compounds frequently studied for their therapeutic potential, specific molecular docking or simulation studies for this compound or its direct benzimidazole (B57391) derivative are not found in the reviewed literature. Molecular docking studies on other, differently substituted benzimidazole derivatives have been published, demonstrating their potential to bind to various protein targets. spast.orgtandfonline.comnih.gov These studies typically involve predicting the binding affinity and interaction modes of the ligand within a protein's active site. However, without specific studies on the cyclopropoxy variant, its potential as a ligand remains purely speculative.

Future Research Directions for 4 Cyclopropoxybenzene 1,2 Diamine Chemistry

Development of Novel and Highly Efficient Synthetic Routes

While general methods for synthesizing substituted o-phenylenediamines exist, the specific synthesis of 4-Cyclopropoxybenzene-1,2-diamine presents unique challenges and opportunities. The current primary route involves the reduction of a nitro-substituted precursor, such as N1-Cyclopropyl-4-nitrobenzene-1,2-diamine nih.gov. Future research should focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

A key area for development is the exploration of alternative cyclopropoxylation methods for pre-functionalized benzene (B151609) rings. Research could focus on late-stage C-O bond formation on dinitrobenzene or nitroaniline derivatives, potentially avoiding harsh nitration conditions on the cyclopropoxybenzene scaffold. Furthermore, catalytic methods, such as palladium-catalyzed amination reactions, could provide direct access to the diamine from suitably halogenated cyclopropoxybenzene precursors. The development of one-pot syntheses that combine cyclopropoxylation and nitro group reduction would represent a significant step forward in efficiency.

Future synthetic strategies could be benchmarked against existing methods for substituted o-phenylenediamines, such as those involving nucleophilic aromatic substitution followed by reduction. For instance, the synthesis of chiral benzene-1,2-diamine building blocks has been achieved via a three-step sequence involving nucleophilic aromatic substitution, alkylation, and reduction with tin(II) chloride mdpi.com. Comparing the efficacy, yield, and scalability of such methods with novel routes for this compound will be crucial.

Table 1: Potential Synthetic Routes for Investigation

| Synthetic Approach | Precursors | Potential Advantages | Key Research Challenges |

| Catalytic Amination | 1,2-Dihalo-4-cyclopropoxybenzene | High efficiency, good functional group tolerance | Catalyst development, optimization of reaction conditions |

| Late-Stage Cyclopropoxylation | 4-Fluorobenzene-1,2-diamine | Avoids harsh nitration of the cyclopropoxy group | Development of selective cyclopropoxylation reagents |

| One-Pot Reduction/Cyclization | 2-Amino-4-cyclopropoxyphenol | Streamlined process, reduced waste | Control of chemoselectivity, isolation of intermediates |

| Photocatalytic Methods | Substituted Nitroanilines | Mild conditions, high functional group tolerance | Catalyst design, quantum yield optimization |

Exploration of Underutilized Reactivity Modes

The reactivity of o-phenylenediamines is well-established in the context of condensation reactions with carbonyl compounds to form benzimidazoles and related heterocycles. nih.govresearchgate.netacs.orgwikipedia.org However, the interplay between the diamine functionality and the cyclopropoxy group in this compound remains largely unexplored.

Future research should investigate the unique reactivity endowed by the cyclopropoxy substituent. For example, the strained cyclopropyl (B3062369) ring could participate in novel cycloaddition or ring-opening reactions under thermal, photochemical, or catalytic conditions. The electron-donating nature of the cyclopropoxy group can also modulate the nucleophilicity and redox properties of the diamine, potentially leading to novel oxidative polymerization pathways or unique radical-trapping capabilities, a property noted for the o-phenylenediamine (B120857) pharmacophore in other contexts. rsc.org

Investigating the reaction of this compound with a broader range of electrophiles beyond simple aldehydes and ketones is a promising avenue. Reactions with diketones, for instance, can yield quinoxaline (B1680401) derivatives, and the electronic properties of the cyclopropoxy group could influence the photophysical characteristics of these products. wikipedia.org Furthermore, intramolecular reactions, where the cyclopropyl group itself acts as a reactive partner, could lead to the synthesis of novel, complex polycyclic systems.

Design and Synthesis of Advanced Functional Materials

o-Phenylenediamine derivatives are critical building blocks for a wide range of functional organic materials, including polymers for electronics and sensors. acs.orgchemimpex.com The introduction of a cyclopropoxy group offers a novel strategy for tuning the properties of these materials.

Future research should focus on the synthesis of polymers and oligomers derived from this compound. For example, polyimides prepared from this diamine could exhibit altered thermal stability, solubility, and dielectric properties compared to conventional analogues. mdpi.com The cyclopropoxy group might enhance processability or introduce specific interactions that influence thin-film morphology. Research into copolymers, such as those with m-phenylenediamine, could yield materials with tailored band gaps for applications in organic solar cells. researchgate.net

Another promising area is the development of chemosensors. The oxidative dimerization of o-phenylenediamines to form colored and fluorescent phenazine (B1670421) derivatives is a well-known analytical reaction. acs.org The cyclopropoxy substituent could modulate the optical and electrochemical properties of the resulting phenazine, potentially leading to sensors with enhanced sensitivity or selectivity for specific analytes. The potential for this compound to form functional oligomers for drug sensing applications, similar to other modified phenylenediamines, is also a rich area for exploration. nih.gov

Table 2: Potential Applications in Functional Materials

| Material Class | Monomer | Potential Properties & Applications | Research Focus |

| Polyimides | This compound & various dianhydrides | Enhanced solubility, modified thermal properties, low dielectric constant films for microelectronics. mdpi.comntu.edu.tw | Synthesis and characterization of novel polyimides; investigation of structure-property relationships. |

| Polymers for Organic Electronics | This compound | Tunable HOMO/LUMO levels, improved hole mobility for organic light-emitting diodes (OLEDs) and photovoltaics. researchgate.netgoogle.com | Polymerization studies (chemical, electrochemical); fabrication and testing of electronic devices. |

| Chemosensors | This compound | Modified optical/electrochemical response upon oxidation for detecting metal ions, reactive oxygen species, or biomolecules. acs.org | Study of oxidative coupling reactions; development of colorimetric and fluorometric assays. |

Expansion of Ligand Applications in Catalysis

o-Phenylenediamines are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. wikipedia.orgresearcher.life These complexes can act as catalysts for various organic transformations. The 4-cyclopropoxy substituent provides a handle for fine-tuning the steric and electronic environment of the metal center.

Future research should be directed towards the synthesis and catalytic evaluation of metal complexes featuring this compound as a ligand. Schiff base complexes, formed by condensation with salicylaldehydes, are of particular interest. wikipedia.org The electronic influence of the cyclopropoxy group could modulate the Lewis acidity and redox potential of the metal center, potentially enhancing catalytic activity or selectivity in reactions such as oxidation, reduction, and C-C bond formation.

The use of "metal complexes as ligands" is an advanced strategy where a pre-formed complex acts as a building block for larger coordination polymers. nih.gov Applying this approach to complexes of this compound could lead to novel one-, two-, or three-dimensional catalytic materials with interesting magnetic or porous properties. The investigation should not be limited to the diamine itself but should also include its derivatives, such as the corresponding diimine, formed through in-situ oxidation within the coordination sphere of a metal ion.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. acs.org Applying these methods to this compound can guide and accelerate experimental research.

Future computational studies should focus on several key areas. Firstly, modeling potential synthetic pathways can help to identify the most promising routes and reaction conditions, saving significant experimental effort. Secondly, DFT calculations can provide deep insights into the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity and designing functional materials. nih.govntu.edu.tw

Time-dependent DFT (TD-DFT) calculations can be employed to predict the UV-visible absorption and emission spectra of derivatives, such as the corresponding benzimidazoles or phenazines, aiding in the design of novel dyes, sensors, and optoelectronic materials. researchgate.net Furthermore, computational modeling can be used to study the interaction of this compound-based ligands with metal centers, predicting complex geometries, stabilities, and potential catalytic cycles. nih.gov This predictive power can rationalize experimental findings and guide the design of next-generation catalysts and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Cyclopropoxybenzene-1,2-diamine with high purity?

- Methodology : Multi-step synthesis involving cyclopropane ring formation via alkylation or nucleophilic substitution, followed by diamine functionalization. For example, cyclopropoxy groups can be introduced using cyclopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and mass spectrometry ensure purity (>98%) .

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodology : X-ray crystallography using programs like SHELXL for small-molecule refinement provides precise bond angles and dihedral angles, validating the cyclopropoxy-diamine spatial arrangement . Complementary techniques include FT-IR (amine N-H stretching at ~3300 cm⁻¹) and UV-Vis spectroscopy (π→π* transitions in aromatic systems) .

Q. What solvents and reaction conditions stabilize this compound during storage and reactions?

- Methodology : Store in anhydrous DMSO or ethanol under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the diamine group. Avoid prolonged exposure to light, as cyclopropane rings may undergo photolytic cleavage .

Advanced Research Questions

Q. How does the cyclopropoxy group influence the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?

- Methodology : The cyclopropoxy group acts as an electron-withdrawing substituent, altering electron density on the benzene ring. Kinetic studies (e.g., Hammett plots) and DFT calculations (B3LYP/6-31G*) can quantify its effect on reaction rates and regioselectivity in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Data Harmonization : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition with consistent substrate concentrations).

- Structural Confounders : Verify substituent positions (e.g., para vs. meta cyclopropoxy) via LC-MS to rule out isomer contamination .

- Statistical Analysis : Apply ANOVA to assess inter-lab variability in cytotoxicity data .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model interactions.

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of hydrogen bonds between diamine groups and active-site residues .

Methodological Challenges and Solutions

Q. Why do cyclopropoxy-containing diamines exhibit variable stability in aqueous media, and how is this mitigated?

- Root Cause : Hydrolysis of the cyclopropane ring under acidic/basic conditions generates reactive intermediates.

- Mitigation : Use buffered solutions (pH 6–8) and low temperatures (4°C). Add radical scavengers (e.g., BHT) to suppress ring-opening .

Q. How to optimize enantiomeric resolution of chiral this compound derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.